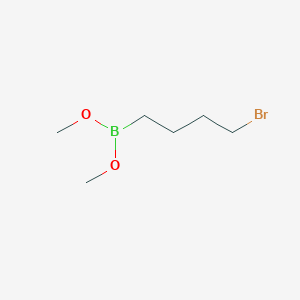
1-Bromo-3-(2-bromoethoxy)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition, followed by a lithium-bromine exchange and a Stille coupling reaction. Similarly, paper reports the synthesis of brominated ferrocene compounds via palladium-catalyzed cross-coupling reactions. Paper details the total synthesis of a naturally occurring dibrominated benzene derivative, starting from a brominated phenylmethanol. These methods could potentially be adapted for the synthesis of 1-Bromo-3-(2-bromoethoxy)benzene by incorporating the appropriate functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized using various spectroscopic techniques. Paper presents the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, including NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations. These techniques could be applied to determine the molecular structure of 1-Bromo-3-(2-bromoethoxy)benzene and predict its physical and chemical properties.
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions, as described in the papers. For example, the bromo derivative in paper undergoes Suzuki reactions with phenylboronic acids. Paper discusses the ring contraction of a brominated benzothiopyran with amines to yield a new donor–acceptor chromophore. These reactions highlight the reactivity of brominated benzene derivatives, which could be relevant for the chemical behavior of 1-Bromo-3-(2-bromoethoxy)benzene in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. Paper reports on the synthesis of a highly sterically hindered aryl bromide and its properties, including the presence of rotational isomers. Paper describes the solid-state interactions of dibromo-bis(phenylalkoxy)benzene derivatives, which could inform the understanding of the intermolecular forces affecting the properties of 1-Bromo-3-(2-bromoethoxy)benzene. Paper provides insights into the X-ray structures of various brominated benzenes, which could be useful for predicting the crystal structure of the compound .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-bromoethoxy)benzene is a brominated benzene derivative . While specific applications of this compound are not widely documented, brominated benzene derivatives are generally used in various fields of chemistry. Here are some potential applications based on the properties of similar compounds:
-
Organic Synthesis
-
Energy Storage
Safety And Hazards
“1-Bromo-3-(2-bromoethoxy)benzene” is classified as harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-bromo-3-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXSBCXRNZGJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368350 | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-bromoethoxy)benzene | |
CAS RN |
18800-29-8 | |
| Record name | 1-Bromo-3-(2-bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)


![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

